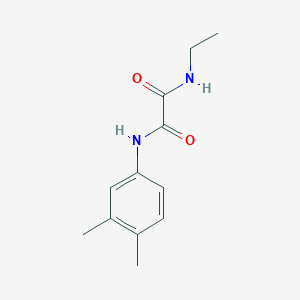

N-(3,4-dimethylphenyl)-N'-ethylethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethylphenyl)-N'-ethylethanediamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.

Mechanism of Action

N-(3,4-dimethylphenyl)-N'-ethylethanediamide works by interfering with the insect's ability to detect carbon dioxide, which is one of the primary ways that insects locate their hosts. This compound also interferes with the insect's ability to detect other chemicals, such as lactic acid and octenol, which are produced by the human body and attract insects. This compound does not kill insects, but it repels them by making them unable to locate their hosts.

Biochemical and Physiological Effects:

This compound has been found to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized into inactive compounds. This compound does not accumulate in the body, and it is excreted within a few hours of application. However, high concentrations of this compound can cause skin irritation and other adverse effects.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-ethylethanediamide is a widely used insect repellent, and it has been extensively studied for its insect-repelling properties. It is effective against a variety of insects and can be used in a variety of applications. However, this compound has limitations in lab experiments, as it can interfere with the behavior of insects and affect the results of experiments.

Future Directions

Future research on N-(3,4-dimethylphenyl)-N'-ethylethanediamide could explore the potential use of this compound in the synthesis of new insecticides. Researchers could also investigate the mechanism of action of this compound in more detail to better understand how it repels insects. Additionally, future research could explore the potential use of this compound in other applications, such as the control of agricultural pests.

Synthesis Methods

N-(3,4-dimethylphenyl)-N'-ethylethanediamide can be synthesized by reacting 3,4-dimethylbenzoyl chloride with ethylenediamine in the presence of a base. The reaction results in the formation of this compound. The synthesis of this compound is a relatively simple process, and it can be produced in large quantities.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-ethylethanediamide has been extensively studied for its insect-repelling properties. It has been found to be effective against a variety of insects, including mosquitoes, ticks, and fleas. This compound is commonly used in insect repellent sprays, lotions, and other products. Scientific research has also explored the potential use of this compound in other applications, such as the synthesis of new insecticides.

properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-ethyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-4-13-11(15)12(16)14-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQTWPHKDRDYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]pyridine](/img/structure/B4998635.png)

![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)

![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)

![3-[(2,4-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4998655.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)

![1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4998660.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B4998686.png)

![5-{[(3-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998699.png)

![2-{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetamide](/img/structure/B4998723.png)

![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)

![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)